Trimethylammonium acetate
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Overview
Description
Trimethylammonium acetate is a quaternary ammonium salt with the molecular formula C5H13NO2. It is commonly used as a buffer solution in various scientific research fields due to its ability to maintain the stability of solutions under both acidic and alkaline conditions . The compound is typically found as a white crystalline powder or in solution form and is highly soluble in water, methanol, and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylammonium acetate can be synthesized by the reaction of trimethylamine with acetic acid. The specific preparation method involves dissolving an appropriate amount of trimethylamine in water and then adding acetic acid dropwise to the trimethylamine solution while stirring . The reaction is typically carried out at room temperature, and the product is obtained through filtration and crystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetic acid to a solution of trimethylamine under controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization and drying to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Trimethylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo Hofmann elimination, where the quaternary ammonium salt is converted to a tertiary amine and an alkene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Hofmann Elimination: This reaction requires a strong base such as silver hydroxide and is carried out at elevated temperatures (100-200°C).
Major Products
Substitution Reactions: The major products depend on the nucleophile used but generally include substituted ammonium salts.
Hofmann Elimination: The major products are tertiary amines and alkenes.
Scientific Research Applications
Trimethylammonium acetate is widely used in scientific research due to its versatile properties:
Analytical Chemistry: It serves as an ion-pairing reagent in chromatographic separations, enhancing the retention and separation of polar and ionizable compounds.
Chromatography: It is used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) analyses, aiding in the ionization and detection of analytes.
Capillary Electrophoresis: It acts as a background electrolyte to enhance the separation of charged analytes based on their electrophoretic mobility.
Organic Synthesis: It is employed as a phase-transfer catalyst and stabilizes reaction intermediates, making it valuable in synthetic chemistry research.
Mechanism of Action
The mechanism by which trimethylammonium acetate exerts its effects involves the formation of ion pairs with analytes, thereby improving chromatographic resolution and sensitivity . In Hofmann elimination, the compound acts as a source of trimethylammonium cations and acetate anions, facilitating the elimination reaction to form tertiary amines and alkenes .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium Acetate: Similar in structure but with four methyl groups attached to the nitrogen atom.
Tetraethylammonium Acetate: Contains ethyl groups instead of methyl groups.
Tetrabutylammonium Acetate: Contains butyl groups, making it bulkier and less soluble in water.
Uniqueness
Trimethylammonium acetate is unique due to its smaller size and higher solubility in water compared to its larger counterparts like tetraethylammonium acetate and tetrabutylammonium acetate. This makes it particularly useful in applications requiring high solubility and efficient ion-pairing capabilities .
Biological Activity
Trimethylammonium acetate (TMAA), a quaternary ammonium salt, has garnered attention for its diverse biological activities. This article reviews the compound's properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C5H13NO2
- Molecular Weight : Approximately 117.17 g/mol
- Appearance : Colorless to yellowish liquid, miscible with water.
TMAA is synthesized through the neutralization of trimethylamine with acetic acid, yielding a compound that exhibits both hydrophilicity and ionic characteristics, making it suitable for various biochemical applications.
1. Enzyme Stabilization
Research indicates that TMAA can stabilize enzymes in biocompatible ionic liquids. For instance, it has been shown to maintain the activity of α-chymotrypsin, an important enzyme in digestive processes, suggesting its utility in biochemical applications where enzyme stability is crucial .
2. Antioxidant Properties
TMAA displays significant antioxidant activity. Studies utilizing the DPPH free radical scavenging assay and the CUPRAC assay have demonstrated its ability to scavenge free radicals effectively, which is vital for preventing oxidative stress in biological systems .
3. Antibacterial Activity
TMAA exhibits antibacterial properties against several human pathogenic bacteria. In studies involving synthesized derivatives of TMAA, compounds demonstrated effective inhibition against pathogens such as E. coli and Staphylococcus aureus, indicating potential applications in medicinal chemistry .
Case Study 1: Enzyme Activity in Ionic Liquids
In a study examining the role of TMAA in stabilizing α-chymotrypsin within ionic liquids, researchers found that TMAA not only preserved enzyme activity but also enhanced reaction rates compared to traditional solvents. This suggests that TMAA could be pivotal in developing more efficient enzymatic processes in industrial applications.
Case Study 2: Antioxidant and Antibacterial Effects
Another investigation focused on the synthesis of 3,4-dihydropyrimidinones using TMAA as a catalyst. The resulting compounds were tested for their antioxidant and antibacterial activities. The results indicated that these compounds exhibited strong antioxidant properties and significant antibacterial effects against multiple strains of bacteria .
Comparative Analysis
The following table summarizes the biological activities of TMAA compared to similar compounds:
Compound Name | Antioxidant Activity | Antibacterial Activity | Enzyme Stabilization |
---|---|---|---|
This compound (TMAA) | High | Effective against multiple pathogens | Yes |
Triethylammonium acetate | Moderate | Effective | Yes |
Tetraethylammonium bromide | Low | Limited | No |
The biological activities of TMAA are attributed to its ionic nature and ability to interact with biomolecules:
- Enzyme Stabilization : The presence of ionic interactions helps maintain enzyme conformation and activity.
- Antioxidant Action : TMAA's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Antibacterial Mechanism : The quaternary ammonium structure disrupts bacterial cell membranes, leading to cell lysis.
Properties
CAS No. |
6850-27-7 |
---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4) |
InChI Key |
KYWVDGFGRYJLPE-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C[NH+](C)C |
Canonical SMILES |
CC(=O)O.CN(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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